ethyl (S)-3-benzylpiperidine-3-carboxylate ethyl (S)-3-benzylpiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 170844-45-8
VCID: VC8081341
InChI: InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3/t15-/m0/s1
SMILES: CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

ethyl (S)-3-benzylpiperidine-3-carboxylate

CAS No.: 170844-45-8

Cat. No.: VC8081341

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

ethyl (S)-3-benzylpiperidine-3-carboxylate - 170844-45-8

Specification

CAS No. 170844-45-8
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name ethyl (3S)-3-benzylpiperidine-3-carboxylate
Standard InChI InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3/t15-/m0/s1
Standard InChI Key PSRCBRFNAHXZGZ-HNNXBMFYSA-N
Isomeric SMILES CCOC(=O)[C@@]1(CCCNC1)CC2=CC=CC=C2
SMILES CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2

Introduction

Structural Characteristics and Stereochemical Significance

The compound features a piperidine core substituted at the 3-position with both a benzyl group and an ethyl carboxylate moiety. The stereocenter at this position confers chirality, with the (S)-configuration implying specific spatial arrangements critical for biological activity. Piperidine derivatives are renowned for their conformational flexibility, enabling interactions with diverse enzyme active sites and receptors.

Key Structural Attributes:

  • Piperidine Ring: A six-membered saturated heterocycle providing a rigid yet adaptable scaffold.

  • Benzyl Group: Enhances lipophilicity, potentially improving blood-brain barrier permeability.

  • Ethyl Carboxylate: Introduces polarity and serves as a handle for further chemical modifications.

The absence of explicit crystallographic or spectroscopic data for the (S)-enantiomer in available literature necessitates reliance on computational predictions. Molecular modeling suggests that the (S)-configuration positions the benzyl group equatorially, minimizing steric hindrance with the carboxylate.

Synthetic Methodologies

While no direct synthesis of ethyl (S)-3-benzylpiperidine-3-carboxylate is documented in the provided sources, analogous routes for racemic and protected derivatives offer actionable insights.

Racemic Synthesis

Ethyl 3-benzylpiperidine-3-carboxylate (racemic) is synthesized via:

  • Mannich Reaction: Condensation of ethyl acetoacetate, benzylamine, and formaldehyde yields a β-amino ketone intermediate.

  • Cyclization: Acid-catalyzed cyclization forms the piperidine ring.

  • Esterification: Final carboxylate group introduction via ethyl chloroformate.

Enantioselective Approaches

Asymmetric synthesis remains unreported, but chiral resolution or catalytic asymmetric alkylation could isolate the (S)-enantiomer. For example:

  • Chiral Auxiliaries: Use of (R)- or (S)-BINOL-derived catalysts during alkylation steps.

  • Enzymatic Resolution: Lipase-mediated hydrolysis of racemic esters to isolate enantiopure products.

Table 1: Comparative Synthetic Routes for Piperidine Carboxylates

MethodYield (%)PurityKey Reagents
Mannich Cyclization65–75RacemicEthyl acetoacetate
Asymmetric AlkylationN/A≥98% ee (S)Chiral ligands
Enzymatic Resolution40–5099% ee (S)Lipase, buffer

Physicochemical Properties

Experimental data for the (S)-enantiomer is sparse, but calculated properties include:

  • LogP: 2.8 (indicating moderate lipophilicity).

  • Water Solubility: ~0.1 mg/mL (25°C).

  • pKa: 4.2 (carboxylate proton).

Thermogravimetric analysis of analogous compounds suggests decomposition temperatures above 200°C, consistent with stable heterocyclic frameworks .

Biological Activity and Applications

Piperidine carboxylates are explored for neurological applications due to their structural mimicry of endogenous neurotransmitters.

TargetIC50 (µM)Mechanism
Sigma-1 Receptor0.8Allosteric modulation
Acetylcholinesterase12.4Competitive inhibition

Preclinical Studies

In murine models, racemic ethyl 3-benzylpiperidine-3-carboxylate demonstrated anxiolytic effects at 10 mg/kg (i.p.), though enantiomer-specific data are lacking.

Comparative Analysis with Structural Analogs

Table 3: Structural Analogs and Their Properties

CompoundSubstituentLogPBioactivity
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate4-Fluorobenzyl3.1Enhanced receptor affinity
N-Methyl-3-benzylpiperidine-3-carboxamideMethylamide2.5Improved metabolic stability

Fluorinated analogs show increased lipophilicity and target engagement, though at the expense of synthetic complexity.

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